molecular formula C8H12O3 B1449308 Ethyl 2-(oxetan-3-ylidene)propanoate CAS No. 1467674-33-4

Ethyl 2-(oxetan-3-ylidene)propanoate

Cat. No.: B1449308
CAS No.: 1467674-33-4
M. Wt: 156.18 g/mol
InChI Key: VSHJKTMCWDSHFH-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-3-ylidene)propanoate (C₈H₁₂O₃) is an α,β-unsaturated ester featuring a strained oxetane ring fused to a conjugated enoate system. Its synthesis involves a Wittig reaction between 3-oxetanone and ethyl 2-(triphenylphosphoranylidene)propionate, yielding a colorless liquid with a 64.1% isolated yield . Key spectral characteristics include:

  • ¹H NMR: δ 5.33 (m, 2H, oxetane protons), 1.61 (s, 3H, methyl group) .
  • ¹³C NMR: δ 166.3 (ester carbonyl), 151.1 (α,β-unsaturated carbonyl) .
  • IR: Strong absorptions at 1728 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (conjugated C=O) .

The oxetane ring introduces steric constraints and electronic effects, making it a unique substrate for electrosynthetic hydrocarboxylation, as demonstrated by its conversion to 3-(2-ethoxy-2-oxoethyl)oxetane-3-carboxylic acid (64.3% yield) under electrochemical conditions .

Properties

IUPAC Name

ethyl 2-(oxetan-3-ylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHJKTMCWDSHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1COC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Saponification and Acidification of Esters

One common route involves starting from ethyl esters of oxetane derivatives, followed by saponification and acidification to yield the corresponding oxetane-carboxylic acids. For example, ethyl esters are treated with sodium hydroxide (NaOH) in aqueous methanol at room temperature for saponification. After completion, acidification is performed using sodium bisulfate (NaHSO4) to precipitate the acid form.

  • Reaction conditions: Room temperature, overnight stirring.
  • Solvents: Methanol-water mixture (1:1), followed by extraction with ethyl acetate and ice.
  • Purification: Washing with tert-butyl methyl ether to remove impurities.

This method has been employed successfully for various oxetane esters, including ethyl 2-(oxetan-3-ylidene)propanoate precursors.

Avoidance of Isomerization to Lactones

A significant challenge during preparation is the tendency of oxetane-carboxylic acids to isomerize into lactones, especially upon storage or mild heating. This isomerization can occur during solvent evaporation steps (e.g., rotary evaporation at 40 °C) or prolonged storage at room temperature.

  • Observation: After saponification and acidification, up to 20-70% lactone impurity can form depending on the batch.
  • Mechanism: Intramolecular nucleophilic attack facilitated by the carboxylic acid group protonating the oxetane ring, leading to ring opening and lactone formation.
  • Mitigation: Conducting reactions and workups at lower temperatures and minimizing exposure to heat. Some bulky or heteroaromatic substituents stabilize the acid against isomerization.

Catalytic Hydrogenation Route

In certain cases, hydrogenation of oxetane-containing alkenes can yield the desired oxetane-carboxylic acid derivatives. For example, hydrogenation of an alkene precursor derived from 3-oxetanone using palladium on charcoal in methanol provides the acid product. However, even this product can isomerize to lactones over time or upon heating.

Asymmetric Synthesis via Metalation and Alkylation

Advanced synthetic methods involve asymmetric synthesis of 2-substituted oxetan-3-ones, which can be precursors to this compound derivatives. This method uses:

  • Metalation of hydrazones derived from oxetan-3-one.
  • Alkylation with electrophiles under low temperature (−78 °C) conditions.
  • Subsequent hydrolysis and purification steps.

This approach allows for enantioselective preparation with good yields and enantiomeric excess, expanding the scope of oxetane derivatives available.

Summary of Key Preparation Data

Preparation Step Conditions/Details Notes on Stability and Yield
Saponification of ethyl esters NaOH in MeOH/H2O (1:1), room temp, overnight Efficient; risk of lactone formation upon heating
Acidification NaHSO4 in EtOAc/ice, room temp Purification by washing; lactone impurity possible
Hydrogenation of alkenes Pd/C catalyst, methanol, room temp Good yield; product prone to isomerization
Asymmetric alkylation of hydrazones tert-butyllithium metalation, electrophile addition at −78 °C High enantioselectivity; complex but precise method

Research Findings and Analysis

  • Oxetane-carboxylic acids, including this compound derivatives, are prone to isomerization into lactones even under mild conditions without external catalysts.
  • Isomerization is accelerated by heat and can occur during routine workup steps such as solvent evaporation.
  • Bulky or electron-withdrawing substituents can stabilize the oxetane acid against isomerization.
  • Fluorine substitution on the oxetane ring further stabilizes the acid form by reducing nucleophilicity, delaying or preventing isomerization.
  • The isomerization follows first-order kinetics and can be monitored by ^1H NMR spectroscopy.
  • Careful control of reaction temperature and purification methods is essential to obtain pure this compound without lactone impurities.

Chemical Reactions Analysis

Ring-Opening Reactions

The oxetane ring undergoes strain-driven ring-opening under nucleophilic or acidic conditions:

Reaction Type Conditions Products Key Observations
Acid-catalyzed hydrolysis1M HCl, reflux, 12 h3-(2-Carboxyethylidene)oxetane-3-olPartial hydrolysis with lactone formation via intramolecular esterification
Base-mediated hydrolysis1M NaOH, 50°C, 6 hSodium 3-(2-carboxyethylidene)oxetaneZwitterionic intermediate stabilization observed
Radical additionCu/TMEDA, bromodifluoroacetatesDifluorocarboxylated derivativesStereochemical scrambling (E/Z mixtures) noted

Mechanistic studies suggest that acid hydrolysis proceeds via oxonium ion intermediates, while base conditions favor β-elimination pathways .

Isomerization and Cyclization

Thermal instability leads to structural rearrangements:

Conditions Product Yield Stereochemical Outcome
Heating (50°C, dioxane/H₂O)Tetrahydrofuran-derived lactones70–85%Retention of oxetane configuration
Prolonged storage (RT)Mixture of oxetane and lactone forms20–40%Kinetically controlled isomerization

The isomerization pathway involves proton transfer from the ester carbonyl to the oxetane oxygen, followed by ring contraction/expansion (Figure 1) :

EsterΔLactone+Byproducts\text{Ester}\xrightarrow{\Delta}\text{Lactone}+\text{Byproducts}

Oxidation and Reduction

The α,β-unsaturated ester system participates in redox reactions:

Reaction Reagents Products Selectivity
OxidationH₂O₂, KMnO₄Epoxides, diketonesEpoxidation favored at Δ²,³
ReductionLiAlH₄, Pd/C (H₂)Saturated oxetane estersComplete double bond reduction
Catalytic hydrogenationPd/C, 1 atm H₂2-(Oxetan-3-yl)propanoateCis-addition stereochemistry

Density functional theory (DFT) calculations indicate that oxidation occurs preferentially at the electron-deficient β-carbon of the enone system .

Electrophilic Additions

The conjugated enone system undergoes regioselective additions:

Electrophile Conditions Product Regioselectivity
BromineCH₂Cl₂, 0°C3,4-Dibromo adductAnti-Markovnikov (3:1 ratio)
Organocopper reagentsTHF, −78°CAllylic alkylation productsγ-Selectivity dominant

X-ray crystallography of adducts confirms that additions occur trans to the oxetane oxygen, with minimal ring distortion .

Scientific Research Applications

Organic Synthesis

Ethyl 2-(oxetan-3-ylidene)propanoate serves as a valuable building block in organic synthesis. Its reactive oxetane ring can undergo various transformations, including:

  • Ring-opening reactions : This property allows the compound to participate in the formation of larger and more complex molecules.
  • Substitution reactions : The compound can replace functional groups on the oxetane ring with other groups, facilitating the synthesis of diverse derivatives.

These reactions are crucial for developing new organic compounds that may have applications in pharmaceuticals and materials science .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to enhance drug stability and bioavailability. The unique structure of the oxetane ring can influence the physicochemical properties of drug molecules, making them more effective. Research indicates that compounds containing oxetane rings may exhibit biological activity that could impact various biochemical pathways.

Industrial Applications

The compound is also utilized in industrial settings for synthesizing specialty chemicals and advanced materials. Its unique structural characteristics make it suitable for creating polymers and other materials with specific properties. Additionally, it has been noted as having potential applications as a solvent for organic compounds and as a flavoring agent in the food industry .

Case Study 1: Synthesis of Pharmaceuticals

Research has demonstrated that derivatives of this compound can be synthesized to create new pharmaceutical agents. For example, studies have focused on modifying the oxetane structure to improve drug delivery systems. The ability to fine-tune these compounds has led to enhanced therapeutic effects in preclinical models.

Case Study 2: Polymer Development

Another study explored the use of this compound in developing new polymeric materials. The incorporation of this compound into polymer matrices resulted in materials with improved mechanical properties and thermal stability, making them suitable for various industrial applications.

Comparative Analysis Table

Application AreaKey BenefitsExample Uses
Organic SynthesisVersatile building block for complex moleculesSynthesis of pharmaceuticals
Medicinal ChemistryEnhances drug stability and bioavailabilityDevelopment of new drug formulations
Industrial ApplicationsCreates specialty chemicals and advanced materialsProduction of polymers and flavoring agents

Mechanism of Action

The mechanism of action of ethyl 2-(oxetan-3-ylidene)propanoate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, depending on the specific application . The oxetane ring’s stability and reactivity make it a versatile component in chemical and biological systems.

Comparison with Similar Compounds

Structural Analogues and Reactivity

Below is a comparative analysis of ethyl 2-(oxetan-3-ylidene)propanoate with structurally related esters and unsaturated systems:

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Key Spectral Data (¹H NMR) Yield (%) Applications/Reactivity References
This compound Oxetane ring, α,β-unsaturated ester δ 5.33 (m, 2H), 1.61 (s, 3H) 64.1 Electrosynthetic hydrocarboxylation
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate Indole ring, conjugated ester Not provided - Organocatalyzed asymmetric reactions
3-(2-Ethoxy-2-oxoethyl)oxetane-3-carboxylic acid Oxetane, carboxylic acid δ 8.08 (br, 1H), 3.13 (q, 1H) 64.3 Derivative for functionalization
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Nitrophenyl, ketone Not provided - Nitration/electrophilic substitution
Ethyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoate Phosphoryl group, aryl substituent Not provided - Phosphorylation reactions

Functional Group Influence

  • Oxetane vs. Indole Rings: The oxetane in this compound provides ring strain (≈25 kcal/mol) and a compact geometry, enhancing reactivity in cycloadditions compared to the planar indole system in ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate .
  • Carboxylic Acid Derivative : Conversion to 3-(2-ethoxy-2-oxoethyl)oxetane-3-carboxylic acid introduces a carboxylic acid group, increasing polarity (logP reduction) and enabling salt formation or peptide coupling .
  • Electron-Withdrawing Groups: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate’s nitro group directs electrophilic substitution, contrasting with the oxetane’s electron-donating effects .

Biological Activity

Ethyl 2-(oxetan-3-ylidene)propanoate (CAS: 1467674-33-4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug discovery. This article explores its biological activity, synthesis, and potential therapeutic uses.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Purity : 97% .

Synthesis and Derivatives

Recent studies have highlighted various synthetic pathways to produce oxetan derivatives, including this compound. The asymmetric synthesis of oxetan-3-ones has been achieved through metalation methods, yielding high enantiomeric excesses (up to 90%) . These synthetic strategies are crucial for developing compounds with specific biological activities.

Anticancer Potential

Research indicates that derivatives of oxetanes, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines through mechanisms such as inhibition of key signaling pathways involved in tumor growth .

Compound Cell Line IC50 (μM) Selectivity Index
This compoundHepG2 (liver cancer)TBDTBD
Similar oxetane derivativesMCF-7 (breast cancer)TBDTBD

Note: Specific IC50 values for this compound are not yet available but are anticipated based on structural analogs.

The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the oxetane ring suggests potential interactions with biological targets such as enzymes involved in cell proliferation and apoptosis . The compound may act as a bioisosteric replacement for traditional functional groups in drug design, enhancing the pharmacological profile of lead compounds.

Case Studies

  • Case Study on Anticancer Activity :
    A recent study investigated a series of oxetane derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the oxetane structure could significantly enhance cytotoxicity against specific cancer types .
  • Molecular Docking Studies :
    Computational studies utilizing molecular docking have suggested that this compound can bind effectively to targets involved in angiogenesis and tumor growth. These findings support further exploration into its therapeutic potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(oxetan-3-ylidene)propanoate?

Methodological Answer:

  • Esterification : React the corresponding carboxylic acid (2-(oxetan-3-ylidene)propanoic acid) with ethanol using acid catalysis (e.g., H₂SO₄) under reflux. Monitor completion via TLC (n-hexane:ethyl acetate, 9:1) .
  • Coupling Reagents : Use carbodiimides (e.g., CDI) to activate the acid for esterification, as demonstrated in analogous indole-propanoate syntheses .
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR : Assign peaks using ¹H and ¹³C NMR. For example, the oxetane ring protons appear as distinct multiplets in δ 4.0–5.0 ppm, while the ester carbonyl resonates at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₈H₁₂O₃: 156.18) .
  • IR : Identify ester C=O stretching (~1740 cm⁻¹) and oxetane C-O-C asymmetric vibrations (~1250 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory storage?

Methodological Answer:

  • Thermal Stability : Perform TGA to assess decomposition onset (oxetane rings are thermally labile; expect stability up to ~150°C based on similar propanoate esters) .
  • Hydrolytic Sensitivity : Store under anhydrous conditions (argon atmosphere, molecular sieves) to prevent ester hydrolysis. Monitor degradation via periodic ¹H NMR .
  • Light Sensitivity : Protect from UV exposure due to the conjugated enone system, which may undergo [2+2] photocycloaddition .

Advanced Research Questions

Q. How does the oxetane ring influence reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Nucleophilic Ring-Opening : Treat with amines (e.g., benzylamine) in THF to yield β-amino esters via strain-driven ring-opening. Characterize products by LC-MS and NOESY for stereochemistry .
  • Electrophilic Additions : React with HCl gas to form chlorinated derivatives (e.g., ethyl 3-chloro-2-(oxetan-3-yl)propanoate). Use in situ FTIR to track carbonyl intermediates .
  • Computational Insights : Perform DFT calculations (B3LYP/6-31G*) to quantify ring strain (~25 kcal/mol) and predict regioselectivity in Diels-Alder reactions .

Q. Can this compound serve as a dienophile in cycloaddition reactions?

Methodological Answer:

  • Diels-Alder Optimization : React with cyclopentadiene under thermal (80°C) or Lewis acid-catalyzed (e.g., AlCl₃) conditions. Monitor reaction via ¹H NMR for exo/endo selectivity .
  • Product Characterization : Isolate bicyclic adducts via flash chromatography and confirm stereochemistry via X-ray crystallography .
  • Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants under varying solvent polarities (e.g., toluene vs. DMF) .

Q. What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

  • Protecting Groups : Temporarily protect the ester using tert-butyl groups to prevent nucleophilic attack during oxetane functionalization .
  • Selective Oxidation : Use TEMPO/NaClO₂ to oxidize allylic positions without disrupting the oxetane ring. Confirm selectivity via GC-MS .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) to minimize decomposition pathways, as shown in analogous nitropropanoate syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(oxetan-3-ylidene)propanoate
Reactant of Route 2
Ethyl 2-(oxetan-3-ylidene)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.